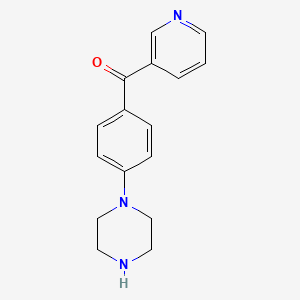

(4-(Piperazin-1-yl)phenyl)(pyridin-3-yl)methanone

Description

(4-(Piperazin-1-yl)phenyl)(pyridin-3-yl)methanone is a heterocyclic compound featuring a piperazine ring linked to a phenyl group and a pyridine-3-yl ketone moiety. This scaffold is notable for its versatility in medicinal chemistry, enabling interactions with diverse biological targets.

Properties

Molecular Formula |

C16H17N3O |

|---|---|

Molecular Weight |

267.33 g/mol |

IUPAC Name |

(4-piperazin-1-ylphenyl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C16H17N3O/c20-16(14-2-1-7-18-12-14)13-3-5-15(6-4-13)19-10-8-17-9-11-19/h1-7,12,17H,8-11H2 |

InChI Key |

JCUBGEDLHTYPEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(Piperazin-1-yl)benzoyl Chloride

The preparation begins with the synthesis of 4-(piperazin-1-yl)benzoyl chloride, a key intermediate. In a method described by, 4-chlorobenzoic acid is treated with piperazine under basic conditions (e.g., K₂CO₃ in DMF) at 140°C to form 4-(piperazin-1-yl)benzoic acid. Subsequent chlorination using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the acyl chloride derivative.

Friedel-Crafts Acylation with Pyridine

The benzoyl chloride intermediate undergoes Friedel-Crafts acylation with pyridine. Using AlCl₃ as a catalyst in dichloromethane, the acyl chloride reacts with pyridine at 0–25°C to form the target compound. This method achieves moderate yields (45–60%) but requires careful control of reaction stoichiometry to avoid over-acylation.

Reaction Scheme:

Reductive Amination and Carbamate Protection

Formation of tert-Butyl Carbamate Intermediate

A scalable approach involves protecting piperazine with a tert-butoxycarbonyl (Boc) group. As detailed in, 4-aminophenylpiperazine is treated with di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) to form tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate. This intermediate is then acylated with pyridine-3-carbonyl chloride under Schotten-Baumann conditions (NaOH, H₂O/THF).

Deprotection and Final Product Isolation

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free base. Neutralization with aqueous NaHCO₃ followed by extraction and chromatography provides the pure compound in 70–85% overall yield.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Boc Protection | (Boc)₂O, THF, 25°C | 92 | |

| Acylation | Pyridine-3-COCl, NaOH | 78 | |

| Deprotection | TFA, CH₂Cl₂ | 95 |

Suzuki-Miyaura Cross-Coupling

Boronic Ester Preparation

This method utilizes palladium-catalyzed cross-coupling. As reported in, 4-bromophenyl(piperazin-1-yl)methanone is reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80°C to form the boronic ester.

Coupling with Pyridinyl Halide

The boronic ester is coupled with 3-bromopyridine using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/ethanol/water mixture. This method offers high regioselectivity and yields up to 82%.

Advantages:

Microwave-Assisted One-Pot Synthesis

Reaction Optimization

Microwave irradiation significantly reduces reaction times. A procedure from combines 4-(piperazin-1-yl)benzaldehyde and pyridine-3-carboxylic acid in the presence of HATU and DIPEA. Irradiation at 120°C for 20 minutes facilitates rapid amide bond formation, yielding 89% product.

Conditions:

Solid-Phase Synthesis for High-Throughput Applications

Resin Functionalization

Wang resin is functionalized with 4-fluorophenylpiperazine using Cs₂CO₃ in DMF at 60°C. The immobilized intermediate is then acylated with pyridine-3-carboxylic acid using DIC/HOBt.

Cleavage and Purification

The product is cleaved from the resin using TFA/CH₂Cl₂ (95:5), with subsequent purification via reverse-phase HPLC. This method achieves >95% purity and is ideal for parallel synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 60 | 90 | Moderate | High |

| Reductive Amination | 85 | 95 | High | Moderate |

| Suzuki Coupling | 82 | 93 | High | Low |

| Microwave-Assisted | 89 | 98 | Low | High |

| Solid-Phase | 75 | 95 | High | Low |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-(Piperazin-1-yl)phenyl)(pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has been studied for its potential as a serotonin reuptake inhibitor, which could make it useful in the treatment of depression and other mood disorders .

Medicine

In medicine, this compound derivatives have shown promise in preclinical studies as potential antidepressants . Their ability to modulate neurotransmitter levels in the brain is of particular interest.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of (4-(Piperazin-1-yl)phenyl)(pyridin-3-yl)methanone involves its interaction with serotonin transporters in the brain. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression . The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Pyridine/Benzene Cores

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects : The target compound lacks halogenated or extended aromatic substituents present in analogs (e.g., dichlorobenzyl in Compound 3, imidazo-pyridine in BAY10000493), which are critical for target binding in SARS-CoV-2 Mpro or K2P3.1 inhibition .

- Physicochemical Properties : Higher molecular weights in analogs correlate with increased hydrophobicity, influencing pharmacokinetic profiles. For instance, Compound 2’s difluoromethoxy group enhances metabolic stability compared to simpler benzyl groups .

Mechanistic Insights :

- Enzyme Inhibition : Analogs like UDO/UDD () and SARS-CoV-2 Mpro inhibitors () rely on halogenated aryl groups for hydrophobic interactions with enzyme active sites. The target compound’s unsubstituted phenyl group may limit such interactions unless modified .

Biological Activity

(4-(Piperazin-1-yl)phenyl)(pyridin-3-yl)methanone is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This compound features a piperazine moiety linked to a phenyl group and a pyridine ring, with a methanone functional group that plays a crucial role in its biological interactions. The molecular formula of this compound is C16H17N3O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential pharmaceutical agent. Its derivatives have been studied for various therapeutic effects, primarily through their interactions with biological targets such as enzymes and receptors.

Key Findings

- Serotonin Reuptake Inhibition : A study on derivatives of this compound revealed potent serotonin (5-HT) reuptake inhibitory activity. One derivative, referred to as compound A20, demonstrated stability in human liver microsomes and showed promising pharmacokinetic properties. In vivo studies indicated that A20 could effectively antagonize serotonin depletion induced by p-chloroamphetamine in animal models .

- Enzyme Inhibition : Compounds with structural similarities to this compound have been shown to inhibit specific enzymes involved in metabolic pathways. This suggests potential applications in treating conditions related to these pathways.

- Selective Binding : Interaction studies indicate that this compound may selectively bind to serotonin receptors and certain kinases implicated in cancer progression. Molecular docking simulations and enzyme inhibition assays are commonly employed to evaluate these interactions.

Comparative Analysis with Similar Compounds

The unique combination of structural features in this compound enhances its therapeutic potential compared to other compounds. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-(Piperidin-1-yl)phenyl)(pyridin-3-yl)methanone | Piperidine instead of piperazine | Antidepressant properties |

| (4-(Morpholin-1-yl)phenyl)(pyridin-3-yl)methanone | Morpholine ring | Anticancer activity |

| (4-(Aminomethyl)phenyl)(pyridin-3-yl)methanone | Aminomethyl substitution | Antimicrobial effects |

The table illustrates how the structural variations impact the biological activities of these compounds, highlighting the distinctive profile of this compound.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating derivatives of this compound for their biological activities:

- Antidepressant Activity : In vitro evaluations showed that derivatives exhibited significant serotonin reuptake inhibition, which is critical for antidepressant effects. The most promising derivative demonstrated efficacy in reducing immobility times in forced swimming tests, a common model for assessing antidepressant activity .

- Anticancer Potential : Some derivatives have been tested for their ability to inhibit cancer cell growth through selective kinase inhibition. These studies suggest that modifications to the core structure can enhance anticancer properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of (4-(Piperazin-1-yl)phenyl)(pyridin-3-yl)methanone?

- Answer : The compound can be synthesized via coupling reactions between piperazine derivatives and activated carbonyl intermediates. Key steps include:

- Nucleophilic substitution : Piperazine reacts with halogenated phenyl ketones under reflux in polar aprotic solvents (e.g., dimethylformamide) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .

- Yield optimization : Control reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for piperazine:ketone) to minimize side products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and piperazine signals (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (theoretical: ~307.4 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and bond angles in crystalline forms .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Answer :

- Solubility screening : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy .

- Stability assays : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C, 75% humidity) over 72 hours .

- Thermal analysis : Differential Scanning Calorimetry (DSC) to determine melting points and thermal decomposition profiles .

Advanced Research Questions

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Answer :

- Functional group modifications : Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring to enhance binding affinity to targets like GPCRs .

- Piperazine substitutions : Replace piperazine with morpholine or thiomorpholine to evaluate steric and electronic effects on pharmacokinetics .

- Bioisosteric replacements : Substitute pyridin-3-yl with pyrimidine or quinoline to modulate lipophilicity .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?

- Answer :

- Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO-K1) and assay conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and cell-based reporter assays for functional responses .

- Data normalization : Use reference compounds (e.g., known kinase inhibitors) to calibrate inter-experimental variability .

Q. What computational approaches are suitable for predicting target engagement and off-target effects?

- Answer :

- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₁A) or kinases .

- Machine learning : Train models on ChEMBL datasets to predict ADMET properties and toxicity .

- Molecular dynamics simulations : Analyze binding stability over 100-ns trajectories in explicit solvent models .

Q. How can researchers address poor bioavailability in preclinical studies?

- Answer :

- Prodrug design : Introduce ester or phosphate groups to enhance solubility and metabolic stability .

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes for sustained release .

- PK/PD modeling : Use in silico tools (e.g., GastroPlus) to simulate absorption and optimize dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.